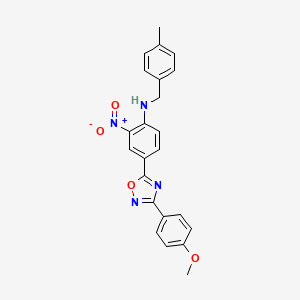
morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of oxadiazole derivatives and has shown promising results in various studies.
Mécanisme D'action
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone works by binding to the Aβ aggregates and inhibiting their formation. The compound has a high binding affinity for the Aβ aggregates, which allows for their detection in vitro and in vivo. In photodynamic therapy, the compound works by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone has been shown to have low toxicity and good biocompatibility in various studies. The compound has also been found to have antioxidant properties and can protect cells from oxidative stress. Additionally, the compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone is its high binding affinity for Aβ aggregates, which makes it a valuable tool for the detection and study of Alzheimer's disease. The compound also has low toxicity and good biocompatibility, which makes it suitable for use in various in vitro and in vivo experiments. However, one of the limitations of the compound is its relatively low yield, which can make it expensive to produce in large quantities.
Orientations Futures
There are several future directions for the use of morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone in scientific research. One potential direction is the development of new fluorescent probes based on the compound for the detection of other protein aggregates associated with various diseases. Another direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. Additionally, the compound could be further studied for its potential use in other applications, such as in the treatment of neurodegenerative diseases or as a tool for studying protein-protein interactions.
In conclusion, morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone is a promising compound that has shown significant potential in various scientific research applications. Its high binding affinity for Aβ aggregates makes it a valuable tool for the detection and study of Alzheimer's disease, and its low toxicity and good biocompatibility make it suitable for use in various in vitro and in vivo experiments. With further research and development, the compound could have even more applications in the future.
Méthodes De Synthèse
The synthesis of morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-aminobenzophenone in the presence of morpholine and acetic anhydride. The reaction takes place under reflux conditions for several hours, followed by purification through column chromatography. The yield of the compound is usually around 60-70%.
Applications De Recherche Scientifique
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone has been extensively studied for its potential use in various scientific research applications. One of the most significant applications is its use as a fluorescent probe for the detection of amyloid beta (Aβ) aggregates, which are associated with Alzheimer's disease. The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
morpholin-4-yl-[2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-27-17-12-14(13-18(28-2)19(17)29-3)20-23-21(31-24-20)15-6-4-5-7-16(15)22(26)25-8-10-30-11-9-25/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXGELJVZHWENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)








![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)

